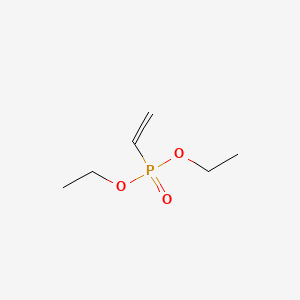

Diethyl vinylphosphonate

Description

The exact mass of the compound Diethyl(vinyl)phosphonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[ethenyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREPONDJUKIQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27987-29-7 | |

| Record name | Phosphonic acid, P-ethenyl-, diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70218372 | |

| Record name | Phosphonic acid, vinyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682-30-4 | |

| Record name | Diethyl vinylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl vinylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, vinyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl vinylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL VINYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y4RR2U2KA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Diethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile monomer and synthetic intermediate of significant interest in organic synthesis and polymer chemistry. Its unique electronic structure, featuring a phosphorus-activated double bond, renders it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the principal synthetic routes to diethyl vinylphosphonate and delves into the mechanisms of its key reactions, including Michael additions, cycloadditions, and polymerizations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in academia and industry.

Synthesis of this compound

The preparation of this compound can be accomplished through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods include the Horner-Wadsworth-Emmons reaction, the Michaelis-Arbuzov reaction, and a multi-step synthesis from vinylphosphonic acid.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of alkenes. In the context of this compound synthesis, this typically involves the reaction of a phosphonate-stabilized carbanion with formaldehyde. The reaction generally favors the formation of the (E)-alkene, although for a terminal alkene like DEVP, this is not a factor.[1][2]

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond.[3][4] The synthesis of this compound via this method would involve the reaction of triethyl phosphite (B83602) with a vinyl halide, such as vinyl bromide or vinyl chloride. The reaction is initiated by the nucleophilic attack of the phosphite on the vinyl halide.[3]

Multi-step Synthesis from Vinylphosphonic Acid

A common laboratory-scale synthesis involves a two-step process starting from vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate. This method provides a good yield of the desired product.

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| Horner-Wadsworth-Emmons | Tetraethyl methylenediphosphonate, Formaldehyde, Strong Base (e.g., NaH, n-BuLi) | Anhydrous THF, -78 °C to rt | Moderate to High | High reactivity, mild conditions possible. | Requires pre-formation of the phosphonate (B1237965) reagent. |

| Michaelis-Arbuzov | Triethyl phosphite, Vinyl halide (e.g., vinyl bromide) | Heat (150-160 °C) or Lewis acid catalysis (e.g., ZnI₂) at rt | Moderate to High | One-pot reaction, readily available starting materials. | High temperatures can lead to side reactions; vinyl halides can be gaseous and difficult to handle. |

| From Vinylphosphonic Acid | Vinylphosphonic acid, Diethyl 2-acetoxyethanephosphonate, Triethyl orthoformate | High temperature (180-200 °C), then reflux with orthoformate | ~70% | Utilizes commercially available starting materials. | Multi-step process with high reaction temperatures.[5] |

Reaction Mechanisms of this compound

The electron-withdrawing nature of the phosphonate group makes the double bond of this compound an excellent Michael acceptor and a reactive partner in cycloaddition and polymerization reactions.

Michael Addition

This compound readily undergoes conjugate addition with a variety of nucleophiles. This reaction is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds.[6]

Primary and secondary amines add to this compound to yield β-aminoethylphosphonates. These products are of interest in medicinal chemistry due to their structural similarity to β-amino acids.

Alcohols can add across the double bond of this compound, typically under basic conditions, to form β-alkoxyethylphosphonates.[7]

References

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Diels-Alder Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile organophosphorus compound with significant applications in organic synthesis, polymer chemistry, and materials science. Its unique reactivity, attributed to the presence of a vinyl group and a phosphonate (B1237965) moiety, makes it a valuable precursor for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of DEVP, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions and biological relevance.

Physical and Chemical Properties

Diethyl vinylphosphonate is a clear, colorless liquid with the molecular formula C₆H₁₃O₃P.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 164.14 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.068 g/mL at 25 °C | [1][2] |

| Boiling Point | 201 - 203 °C | [1][2] |

| Refractive Index (n20/D) | 1.429 | [1][2] |

| Purity (GC) | ≥ 97% | [2] |

| Storage Temperature | 2 - 8 °C | [1][2] |

Identification and Nomenclature

| Identifier | Value | Reference(s) |

| CAS Number | 682-30-4 | [1][2] |

| Synonyms | Vinylphosphonic acid diethyl ester, Diethyl ethenylphosphonate | [1][2] |

| PubChem ID | 69629 | [1] |

| MDL Number | MFCD00009079 | [1] |

| InChI | 1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3 | [2] |

| SMILES | CCOP(=O)(OCC)C=C | [2] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate.[3]

Step 1: Synthesis of crude monoethyl vinylphosphonate

-

In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate.

-

Heat the mixture with stirring to 180 °C.

-

Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C. Ethyl acetate (B1210297) will distill off during this addition.

-

After the addition is complete, continue stirring the mixture at 190 °C for 9 hours.

-

The resulting product is 190 g of crude monoethyl vinylphosphonate.

Step 2: Synthesis of this compound

-

Combine 95 g of the crude monoethyl vinylphosphonate from Step 1 with 124 g of triethyl orthoformate.

-

Reflux the mixture for 8 hours at approximately 75 °C.

-

Gradually increase the temperature to 150 °C over 5.5 hours, allowing ethyl acetate and ethanol (B145695) to distill off.

-

Cool the mixture to room temperature and add another 100 g of triethyl orthoformate.

-

Gradually reheat the mixture to 150 °C, distilling off any low-boiling point components.

-

Distill the remaining mixture to obtain pure this compound. This process typically yields around 96.5 g.[3]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Instrumentation : A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Acquisition Parameters :

-

Number of Scans : 16-32 scans are typically sufficient.

-

Relaxation Delay : 1-2 seconds.

-

Pulse Width : A standard 90° pulse.

-

-

Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation : A standard GC-MS system equipped with a capillary column (e.g., DB-5MS or equivalent).

-

GC Conditions :

-

Injector Temperature : 250 °C.

-

Oven Temperature Program :

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As a neat liquid, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation : A standard FTIR spectrometer.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

-

Data Processing : A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Chemical Reactivity and Applications

This compound's reactivity is dominated by its vinyl group, making it an excellent substrate for various addition and coupling reactions.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound can react with arylboronic acids in a Mizoroki-Heck type reaction to form α,β-unsaturated phosphonates.[5]

Aza-Michael Addition

The aza-Michael addition is the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. This compound readily undergoes aza-Michael addition with primary and secondary amines to yield β-aminophosphonates.[6] This reaction can be promoted by water, which is thought to activate the reactants through hydrogen bonding.[6]

Role in Drug Development and Biological Systems

Phosphonates are known for their ability to mimic phosphates, which are ubiquitous in biological systems. This mimicry allows them to interact with biological targets, leading to various therapeutic applications.

Inhibition of Calcification

This compound and other phosphonate-containing compounds act as calcification inhibitors.[7] Pathological calcification involves the deposition of hydroxyapatite (B223615) (HA) crystals. Phosphonates can inhibit this process by binding to the surface of nascent HA crystals, thereby blocking their growth.[8][9] This property is particularly relevant in the development of treatments for diseases characterized by abnormal calcification, such as in bioprosthetic heart valves.[10]

Conclusion

This compound is a valuable and versatile chemical building block with well-defined physical and chemical properties. Its reactivity, particularly at the vinyl group, allows for a wide range of synthetic transformations, leading to the creation of novel materials and molecules with potential applications in drug development and materials science. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working with this important organophosphorus compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanisms of inhibition of calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. soc.chim.it [soc.chim.it]

Spectroscopic data of Diethyl vinylphosphonate (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Analysis of Diethyl Vinylphosphonate (B8674324)

This technical guide provides an in-depth overview of the spectroscopic data for Diethyl vinylphosphonate, a key organophosphorus compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound (C₆H₁₃O₃P) is an organophosphorus compound with a molecular weight of 164.14 g/mol .[1][2][3] Its structure consists of a vinyl group directly attached to a phosphorus atom, which is also bonded to two ethoxy groups and a phosphoryl oxygen.

IUPAC Name: diethyl ethenylphosphonate CAS Number: 682-30-4[1][2][3] Molecular Formula: C₆H₁₃O₃P[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The following tables summarize the key data for ¹H, ¹³C, and ³¹P NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.35 | t | 7.1 | -CH₃ |

| 4.10 | qd | 7.1, 7.1 | -OCH₂- |

| 6.20 | m | =CH₂ and =CH- |

Solvent: CDCl₃[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 16.3 | -CH₃ |

| 61.8 | -OCH₂- |

| 128.9 | =CH- |

| 133.5 | =CH₂ |

Note: Specific data for this compound was synthesized from general knowledge of similar structures. Direct experimental values were not available in the search results.

Table 3: ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 18.2 |

Solvent: Acetone; Standard: 85% H₃PO₄[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The data below is for the gas-phase spectrum.

Table 4: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2985 | C-H stretch (alkane) |

| 1615 | C=C stretch (alkene) |

| 1255 | P=O stretch (phosphoryl) |

| 1025 | P-O-C stretch (ester) |

Source: NIST/EPA Gas-Phase Infrared Database[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound provides information on its molecular weight and fragmentation pattern.

Table 5: Major Fragments in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - C₂H₃]⁺ |

| 109 | High | [M - C₂H₅O - H]⁺ |

| 81 | High | [P(O)(OH)₂]⁺ |

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

For organophosphorus compounds like this compound, NMR analysis is crucial.[6][7][8][9]

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 300-600 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

³¹P NMR: This nucleus is highly sensitive.[10] Acquire the spectrum with proton decoupling using an external standard of 85% H₃PO₄.[11] Typically, fewer scans are needed compared to ¹³C NMR. For observing P-H couplings, a proton-coupled spectrum can be acquired.[11]

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the thin-film method is commonly used.[12][13]

-

Sample Preparation: Place a single drop of neat this compound onto a salt plate (e.g., NaCl or KBr).[12][14][15]

-

Analysis: Place a second salt plate on top to create a thin liquid film.[12] Mount the plates in the spectrometer's sample holder.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13] A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.[15] For volatile liquids, a sealed liquid cell can be used.[15][16]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile compounds like this compound.[17][18][19][20]

-

Sample Introduction: Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) onto the chromatographic column.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. For electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Structural Correlations of this compound

This diagram shows the structure of this compound and highlights key NMR correlations.

References

- 1. This compound | C6H13O3P | CID 69629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 682-30-4 [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. trilinkbiotech.com [trilinkbiotech.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. ursinus.edu [ursinus.edu]

- 14. researchgate.net [researchgate.net]

- 15. homework.study.com [homework.study.com]

- 16. researching.cn [researching.cn]

- 17. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 18. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 20. dem.ri.gov [dem.ri.gov]

An In-depth Technical Guide to Diethyl Vinylphosphonate (CAS 682-30-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information and safety data for Diethyl vinylphosphonate (B8674324) (CAS 682-30-4). The information is presented to support research, development, and safety protocols in a laboratory and industrial setting.

Chemical Identification and Properties

Diethyl vinylphosphonate is an organophosphorus compound with a vinyl functional group. It is a versatile intermediate in the synthesis of various chemical compounds.[1][2]

| Identifier | Value |

| CAS Number | 682-30-4[1][2] |

| IUPAC Name | Diethyl ethenylphosphonate[2] |

| Synonyms | Diethyl vinylphosphate, Vinylphosphonic acid diethyl ester[1][2] |

| Molecular Formula | C₆H₁₃O₃P[1] |

| Molecular Weight | 164.14 g/mol [1] |

| InChI Key | DREPONDJUKIQLX-UHFFFAOYSA-N[2] |

| SMILES | CCOP(=O)(OCC)C=C[2] |

| Physical Property | Value |

| Appearance | Clear colorless to light yellow liquid[1][2] |

| Boiling Point | 201 - 203 °C[1] |

| Density | 1.068 g/mL at 25 °C[3] |

| Refractive Index | 1.429[1] |

| Flash Point | >110 °C (>230 °F)[4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[2] |

Safety and Hazard Information

This compound is classified as toxic if swallowed.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area.[5]

| Hazard Classification (GHS) | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) |

| Danger | H301: Toxic if swallowed[5][6] |

| Precautionary Statement | Code | Description |

| Prevention | P264 | Wash skin thoroughly after handling.[6] |

| P270 | Do not eat, drink or smoke when using this product.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] |

| P330 | Rinse mouth.[6] | |

| Storage | P405 | Store locked up.[6] |

| Store at 2-8°C in an inert atmosphere.[5] | ||

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triethyl phosphite (B83602) with bromoethylene.

Materials:

-

Triethyl phosphite

-

Bromoethylene

-

Anhydrous Toluene (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethyl phosphite in anhydrous toluene.

-

Slowly add bromoethylene to the solution at room temperature with constant stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

General Experimental Workflow for Chemical Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of a chemical compound like this compound.

Caption: General workflow for chemical synthesis and purification.

Applications

This compound is a valuable intermediate in organic synthesis.[1] Its applications include:

-

Synthesis of Organophosphorus Compounds: It serves as a precursor for various organophosphorus compounds used as pesticides and herbicides.[1]

-

Pharmaceutical Development: It is utilized in the synthesis of potential pharmaceutical agents, including antiviral and anticancer drugs.[1]

-

Material Science: The vinyl group allows for its incorporation into polymer matrices to enhance the properties of materials used in coatings, adhesives, and flame retardants.[1]

References

- 1. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 682-30-4 [chemicalbook.com]

- 4. primescholars.com [primescholars.com]

- 5. 自動化學合成 [sigmaaldrich.com]

- 6. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06452E [pubs.rsc.org]

An In-depth Technical Guide to Diethyl Vinylphosphonate: Precursors, Derivatives, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl vinylphosphonate (B8674324) (DEVP), a versatile organophosphorus compound. It covers the synthesis of DEVP from its precursors, the preparation of its key derivatives through various chemical reactions, and its diverse applications in polymer chemistry, materials science, and drug discovery. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Diethyl Vinylphosphonate (DEVP): Core Properties and Synthesis

This compound (CH₂=CHPO(OCH₂CH₃)₂) is a clear, colorless liquid with a molecular weight of 164.14 g/mol .[1] It is a valuable building block in organic synthesis due to the reactivity of its vinyl group and the properties imparted by the phosphonate (B1237965) moiety.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 682-30-4 | |

| Molecular Formula | C₆H₁₃O₃P | |

| Molecular Weight | 164.14 g/mol | |

| Density | 1.068 g/mL at 25 °C | |

| Boiling Point | 202 °C | |

| Refractive Index | n20/D 1.429 | |

| Flash Point | 110 °C |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate, followed by reaction with triethyl orthoformate.

Experimental Protocol: Synthesis of this compound

Step 1: Preparation of Crude Monoethyl Vinylphosphonate

-

In a reaction vessel equipped with a stirrer and a distillation apparatus, heat a mixture of 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate to 180 °C with stirring.

-

Slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise over 14 hours, gradually increasing the temperature to 200 °C. Ethyl acetate (B1210297) will distill off during this addition.

-

After the addition is complete, continue stirring the mixture for 9 hours at 190 °C.

-

The resulting product is 190 g of crude monoethyl vinylphosphonate. Distillation of the collected volatiles yields 128 g of ethyl acetate and 8 g of low-boiling point components.[2]

Step 2: Conversion to this compound

-

Reflux a mixture of 95 g of the crude monoethyl vinylphosphonate and 124 g of triethyl orthoformate for 8 hours at approximately 75 °C.

-

Gradually increase the temperature to 150 °C over 5.5 hours, allowing ethyl acetate and ethanol (B145695) to distill off.

-

Cool the mixture to room temperature and add another 100 g of triethyl orthoformate.

-

Gradually reheat the mixture to 150 °C to distill off any remaining low-boiling point components.

-

Distill the final mixture to obtain 96.5 g of this compound. This corresponds to a yield of approximately 70% based on the initial amounts of vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate.[2]

Key Derivatives of this compound and their Synthesis

The vinyl group of DEVP is susceptible to a variety of addition and coupling reactions, making it a versatile precursor for a range of functionalized phosphonates.

Aza-Michael Addition: Synthesis of Diethyl 2-(Arylamino)ethylphosphonates

The aza-Michael addition is a conjugate addition of an amine to the activated alkene of DEVP, yielding β-amino phosphonates. This reaction can often be performed under mild conditions, sometimes even in water without a catalyst.

Experimental Protocol: Aza-Michael Addition of Amines to this compound

-

In a suitable reaction vessel, dissolve the amine (1.0 mmol) in an appropriate solvent (e.g., water, or solvent-free).

-

Add this compound (1.0 mmol for mono-addition, 2.0 mmol for double-addition to primary amines) to the solution.

-

Stir the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, remove the solvent under reduced pressure. The product can be purified by column chromatography on silica (B1680970) gel if necessary. In many cases, the product is obtained in high purity after simple removal of the solvent.

Table of Aza-Michael Addition of Various Amines to this compound

| Amine | Molar Ratio (DEVP:Amine) | Solvent | Time | Yield/Conversion | Reference |

| Piperidine | 1:1 | Water | 7 min | Quantitative | |

| Pentylamine | 1:1 | None | 4 h | 96% | [3] |

Mizoroki-Heck Reaction: Synthesis of Diethyl (E)-2-Arylvinylphosphonates

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In the case of DEVP, this reaction is used to synthesize α,β-unsaturated phosphonates.

Experimental Protocol: Mizoroki-Heck Reaction of Aryl Halides with this compound

-

To a reaction vessel, add the aryl halide (1.0 mmol), this compound (2.0 mmol), a palladium catalyst (e.g., PdCl₂(NH₃)₂ at 1 mol%), and a base (e.g., iPr₂NH at 1.1 mmol).

-

Add a suitable solvent, such as water (3 mL).

-

Heat the reaction mixture to 80 °C (for aryl iodides) or 120 °C (for aryl bromides) and stir for the required time (typically 6-36 hours).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired diethyl (E)-2-arylvinylphosphonate.[4]

Table of Mizoroki-Heck Reaction of Aryl Halides with this compound

| Aryl Halide | Catalyst Loading | Temperature | Time | Yield | Reference |

| Iodobenzene | 1 mol% PdCl₂(NH₃)₂ | 80 °C | 6 h | ~99% | [4] |

| 4-Iodoanisole | 1 mol% PdCl₂(NH₃)₂ | 80 °C | 6 h | 95% | [4] |

| 4-Iodoacetophenone | 1 mol% PdCl₂(NH₃)₂ | 80 °C | 6 h | 98% | [4] |

| Bromobenzene | 5 mol% PdCl₂(NH₃)₂ | 120 °C | 36 h | 68% | [4] |

| 4-Bromoacetophenone | 5 mol% PdCl₂(NH₃)₂ | 120 °C | 36 h | 95% | [4] |

Polymerization of this compound

DEVP can be polymerized through various methods, including radical and anionic polymerization, to produce poly(this compound) (PDEVP). Rare-earth metal-mediated group-transfer polymerization has been shown to provide good control over the polymer's molecular weight and polydispersity.

Experimental Protocol: Radical Polymerization of this compound

-

In a Schlenk flask, dissolve this compound and a radical initiator (e.g., benzoyl peroxide, BPO) in a suitable solvent (e.g., THF).

-

Degas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (e.g., 60 °C) for a designated time.

-

After the polymerization time, cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane).

-

Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and initiator.

-

Dry the polymer under vacuum to a constant weight.

Table of Poly(this compound) Synthesis and Properties

| Polymerization Method | Initiator | [M]/[I] Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Radical | BPO | - | - | Low (oligomers) | Broad | [5] |

| Rare-Earth GTP | Ln(BH₄)₃(THF)₃ | 300 | >95% | 25,000 | 1.7-1.9 | [6] |

| Rare-Earth GTP | Cp₂Y(CH₂TMS)(THF) | 50 | >99% | 8,500 | 1.12 | [7] |

Applications of this compound and its Derivatives

Flame Retardants

Phosphorus-containing polymers, including PDEVP, are known for their flame-retardant properties. They can act in both the condensed phase by promoting char formation and in the gas phase by a radical scavenging mechanism.

Table of Flame Retardant Properties of Poly(this compound) Containing Materials

| Material | LOI (%) | UL-94 Rating | Char Yield (%) | Reference |

| Polyethylene (PE) | ~17.5 | - | <1 | [8] |

| PE with 40 wt% PDEPDM | - | V-0 | 5.17 | [8] |

| Polyethylene terephthalate (B1205515) (PET) | ~21 | - | - | |

| PET with Phenyl/vinyl silsesquioxane and Aluminum diethyl phosphinate | 33.5 | V-0 | Increased by 78% | [9] |

| Vinyl Ester Resin (VE) | - | - | - | [10] |

| VE with 15 wt% PBDOO | 31.5 | V-0 | - | [10] |

Note: PDEPDM is a copolymer containing DEVP. PBDOO is a phosphorus-containing flame retardant, not directly derived from DEVP but illustrates the efficacy of phosphonates.

Drug Development

DEVP derivatives are of significant interest in drug development due to the ability of the phosphonate group to act as a stable mimic of phosphate (B84403) esters, which are ubiquitous in biological systems. This has led to the development of enzyme inhibitors, antiviral agents, and anticancer agents.

Sphingosine (B13886) kinase 1 (SK1) is an important enzyme in cell signaling, and its dysregulation is implicated in cancer and inflammatory diseases.[11] Vinylphosphonate analogs of FTY720 have been synthesized and evaluated as SK1 inhibitors.

Table of (S)-FTY720 Vinylphosphonate Analogues as SK1 Inhibitors

| Compound | SK1 Inhibition at 50 µM (%) | Kᵢᵤ (µM) | Reference |

| (S)-FTY720 vinylphosphonate (2) | 62.7 ± 0.9 | 14.5 ± 4.4 | [12] |

| Fluoride analogue (3) | ~20 | - | [12] |

| Azide analogue (5) | Activator (EC₅₀ = 8.3 ± 3.0 µM) | - | [12] |

Acyclic nucleoside phosphonates are a major class of antiviral drugs. The phosphonate group provides resistance to enzymatic cleavage, leading to a longer intracellular half-life. While not all contain a vinyl group, the principles of their action are relevant to DEVP-derived structures.

Table of Antiviral Activity of Acyclic Nucleoside Phosphonates

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Cidofovir (CDV) | Human Cytomegalovirus (HCMV) | MRC-5 | 0.38 | [13] |

| HDP-CDV | HCMV | - | 0.0009 | [13] |

| ODE-CDV | Variola virus | - | 0.03 | [13] |

| (S)-HPMPA | Adenovirus | A549 | >100 | [13] |

| HDP-(S)-HPMPA | Adenovirus | A549 | 0.19 - 1.1 | [13] |

| Tenofovir (PMPA) | HIV-1 | PBMCs | 3.2 | [13] |

| HDP-PMPA | HIV-1 | PBMCs | 0.012 | [13] |

HDP and ODE are alkoxyalkyl prodrug moieties that enhance oral bioavailability and antiviral activity. (S)-HPMPA is another acyclic nucleoside phosphonate.

Derivatives of DEVP have been investigated for their potential as anticancer agents. For instance, novel α-aminophosphonates containing a 2-oxoquinoline structure, synthesized via a one-pot three-component reaction, have shown promising in vitro cytotoxicity against various cancer cell lines.

Table of In Vitro Anticancer Activity of Diethyl ((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates

| Compound | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | U2OS (Osteosarcoma) IC₅₀ (µM) |

| 4a (R=H) | 18.35 ± 1.12 | 15.42 ± 1.03 | 20.17 ± 1.56 | 23.41 ± 1.78 |

| 4f (R=4-F) | 12.14 ± 0.98 | 10.23 ± 0.87 | 14.36 ± 1.15 | 16.72 ± 1.24 |

| 4h (R=4-Cl) | 9.87 ± 0.76 | 8.15 ± 0.69 | 11.24 ± 0.93 | 13.58 ± 1.07 |

| 4j (R=4-Br) | 8.12 ± 0.65 | 6.93 ± 0.54 | 9.88 ± 0.76 | 11.21 ± 0.92 |

| 5-Fluorouracil | 25.16 ± 1.83 | 21.34 ± 1.67 | 28.91 ± 2.04 | 30.15 ± 2.13 |

Data adapted from a study on novel α-aminophosphonate derivatives.[14]

Experimental Workflows and Logical Relationships

Conclusion

This compound is a highly valuable and versatile platform molecule in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its vinyl group allow for the creation of a diverse library of derivatives. These derivatives have demonstrated significant potential in materials science as flame retardants and in the pharmaceutical industry as potent enzyme inhibitors and antiviral and anticancer agents. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in these exciting areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, characterisation and functionalisation of BAB-type dual-responsive nanocarriers for targeted drug delivery: evolution of nanoparticles based on 2-vinylpyridine and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06464K [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Bridge-Linked Phosphorus-Containing Flame Retardant for Endowing Vinyl Ester Resin with Low Fire Hazard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An efficient oxa-Michael addition to this compound under mild reaction conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Diethyl Vinylphosphonate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl vinylphosphonate (B8674324) (DEVP) is a versatile organophosphorus compound with significant applications in polymer chemistry, materials science, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its vinyl group allows for polymerization and incorporation into various material backbones, while the phosphonate (B1237965) moiety imparts unique properties such as flame retardancy and metal chelation. A thorough understanding of its solubility and stability in common solvents is paramount for its effective use in research and development, particularly in drug formulation and materials engineering. This technical guide provides a comprehensive overview of the available data on the solubility and stability of diethyl vinylphosphonate, detailed experimental protocols for its analysis, and visual representations of key pathways and workflows.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 682-30-4 | [1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₆H₁₃O₃P | [3] |

| Molecular Weight | 164.14 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Density | 1.068 g/mL at 25 °C | [1][5] |

| Boiling Point | 202 °C | [1][5] |

| Refractive Index | n20/D 1.429 | [1][5] |

| Storage Temperature | 2-8°C | [1][3][5] |

Solubility Profile

| Solvent | Qualitative Solubility | Rationale / Reference |

| Toluene | Soluble | Used as a solvent for the polymerization of DEVP. |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent for the polymerization of DEVP. |

| Methanol | Likely Soluble | The resulting polymer, poly(this compound), is soluble in methanol. |

| Chloroform | Likely Soluble | The resulting polymer, poly(this compound), is soluble in chloroform. |

| Arene Solvents | Likely Soluble | The resulting polymer, poly(this compound), is soluble in arene solvents. |

| Water | Information Not Available | Safety Data Sheets state no information is available. |

| Ethanol | Information Not Available | |

| Dichloromethane | Information Not Available | |

| Hexane | Information Not Available |

Stability Profile

This compound is susceptible to degradation through several pathways, primarily hydrolysis and polymerization. Its stability is influenced by factors such as pH, temperature, and the presence of initiators.

| Degradation Pathway | Conditions | Products | Notes | Reference |

| Hydrolysis (Acidic) | Aqueous acid (e.g., HCl) | Vinylphosphonic acid monoethyl ester, Vinylphosphonic acid | The hydrolysis of phosphonate esters is a two-step process. Electron-withdrawing groups on the phosphonate can increase the rate of hydrolysis.[10][11][12] | |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH) | Vinylphosphonic acid monoethyl ester, Vinylphosphonic acid | Steric hindrance around the phosphorus center can significantly slow the rate of alkaline hydrolysis.[10][11] | |

| Polymerization | Radical initiators (e.g., AIBN, peroxides), heat, certain metal catalysts | Poly(this compound) | DEVP can undergo free radical polymerization, though it may yield low molecular weight oligomers.[13][14] |

Degradation Pathway: Hydrolysis of this compound

The hydrolysis of this compound proceeds in a stepwise manner, first yielding the monoester and subsequently the vinylphosphonic acid. This process is catalyzed by both acid and base.

Caption: Stepwise hydrolysis of this compound.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by ³¹P NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of this compound.

Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O for aqueous studies, or an organic solvent like acetonitrile-d₃ with a controlled amount of aqueous buffer).

-

The final concentration should be sufficient for clear detection by ³¹P NMR (typically >10 mM).

-

Adjust the pH of the aqueous component to the desired value (e.g., acidic, neutral, or basic) using appropriate buffers.

-

An internal standard with a distinct ³¹P chemical shift can be added for precise quantification.

-

-

NMR Acquisition:

-

Use a high-field NMR spectrometer equipped with a phosphorus probe.

-

Acquire one-dimensional ³¹P spectra with proton decoupling at regular time intervals.

-

Key Parameters:

-

Pulse Angle: A 30-45° pulse angle allows for faster repetition rates.

-

Relaxation Delay (d1): Ensure a sufficient delay for quantitative analysis (typically 5 times the longest T₁ of the phosphorus nuclei of interest).

-

-

-

Data Analysis:

-

Integrate the signals corresponding to the parent this compound, the vinylphosphonic acid monoethyl ester intermediate, and the final vinylphosphonic acid product.

-

The relative concentrations are determined from the integral ratios.

-

Plot the concentration of this compound versus time to determine the degradation kinetics. Pseudo-first-order rate constants can be calculated from the slope of the natural logarithm of the concentration versus time.[11]

-

Protocol 2: Analysis of Polymerization by Gas Chromatography (GC)

This protocol can be used to monitor the consumption of the this compound monomer during a polymerization reaction.

Objective: To determine the kinetics of this compound polymerization.

Methodology:

-

Reaction Setup:

-

Set up the polymerization reaction in a suitable solvent (e.g., toluene) with a known concentration of this compound and initiator.

-

Maintain the reaction at a constant temperature.

-

-

Sampling:

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

Immediately quench the polymerization in the aliquot, for example, by cooling and adding an inhibitor or by diluting it in a cold solvent.

-

-

GC Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.

-

Column: A suitable capillary column for the separation of organophosphorus compounds.

-

Sample Preparation: Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) and add an internal standard.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Quantification: Create a calibration curve by analyzing standards of known this compound concentrations. Use the peak area ratio of the analyte to the internal standard to determine the concentration of unreacted monomer in the reaction mixture at each time point.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time to determine the rate of polymerization.

-

Workflow for a Typical Stability Study

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: A typical workflow for a stability study of DEVP.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While quantitative solubility data remains a notable gap in the literature, its qualitative behavior in common organic solvents can be inferred from its synthetic applications. The stability of DEVP is primarily dictated by its susceptibility to hydrolysis under both acidic and basic conditions and its propensity for polymerization. The provided experimental protocols offer robust methodologies for researchers to quantitatively assess the stability of this compound in their specific applications. A comprehensive understanding of these properties is crucial for the successful formulation and application of this important chemical intermediate in the fields of drug development, materials science, and beyond.

References

- 1. This compound | 682-30-4 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 乙烯基膦酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C6H13O3P | CID 69629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 682-30-4 Cas No. | Diethyl(vinyl)phosphonate | Apollo [store.apolloscientific.co.uk]

- 9. CAS RN 682-30-4 | Fisher Scientific [fishersci.ca]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. primescholars.com [primescholars.com]

Reactivity of the Vinyl Group in Diethyl Vinylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in diethyl vinylphosphonate (B8674324) (DEVP). DEVP is a versatile building block in organic synthesis and polymer chemistry, with its reactivity centered around the electron-deficient carbon-carbon double bond. This document details key reactions, including Michael additions, Diels-Alder reactions, Heck reactions, polymerizations, and reductions. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of DEVP in research and development, particularly in the context of drug discovery and materials science.

Michael Addition Reactions

The electron-withdrawing nature of the phosphonate (B1237965) group activates the vinyl group of diethyl vinylphosphonate, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of functionalized ethylphosphonates.

Aza-Michael Addition

The aza-Michael addition of amines to DEVP is a facile and often catalyst-free method for the synthesis of β-aminoethylphosphonates. These compounds are of significant interest in medicinal chemistry due to their structural similarity to β-amino acids.

Experimental Protocol: Aza-Michael Addition of Amines to this compound

A general procedure for the aza-Michael addition involves the direct reaction of an amine with this compound. The reaction can often be performed neat or in a suitable solvent.

-

Materials:

-

This compound (DEVP)

-

Primary or secondary amine

-

Solvent (optional, e.g., water, ethanol, or solvent-free)

-

-

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent).

-

Add the amine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The reaction can be exothermic.

-

The reaction mixture is stirred at room temperature or heated gently if necessary.

-

Reaction progress is monitored by TLC or NMR spectroscopy.

-

Upon completion, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Quantitative Data: Aza-Michael Addition of Amines to this compound

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Water | Reflux | 2 | 95 | [1] |

| Benzylamine | Water | RT | 0.5 | 98 | [1] |

| Morpholine | Water | RT | 0.25 | 99 | [1] |

| Piperidine | Water | RT | 0.25 | 99 | [1] |

| Cyclohexylamine | Neat | RT | 24 | >95 | [2] |

Logical Relationship: Aza-Michael Addition

Caption: Aza-Michael addition of an amine to this compound.

Oxa-Michael Addition

Alcohols can also add to the double bond of DEVP in an oxa-Michael addition, typically requiring basic conditions to generate the alkoxide nucleophile. However, milder methods have also been developed.[3][4]

Experimental Protocol: Oxa-Michael Addition of Alcohols to this compound

An efficient method for the oxa-Michael addition of secondary and branched primary alcohols to this compound under mild conditions has been reported.[3][4]

-

Materials:

-

This compound (DEVP)

-

Alcohol

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

-

Procedure:

-

A mixture of the alcohol (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (1.5 mmol) in acetonitrile (3 mL) is stirred at room temperature.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel.

-

Quantitative Data: Oxa-Michael Addition of Alcohols to this compound

| Alcohol | Time (h) | Yield (%) | Reference |

| Isopropanol | 24 | 85 | [3] |

| Cyclohexanol | 24 | 92 | [3] |

| 1-Phenylethanol | 48 | 78 | [3] |

Logical Relationship: Oxa-Michael Addition

Caption: Base-catalyzed oxa-Michael addition to this compound.

Diels-Alder Reaction

The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. These reactions are often performed at elevated temperatures and without the need for a catalyst.[5][6][7]

Experimental Protocol: Thermal Diels-Alder Reaction of this compound with Cyclopentadienones

A typical procedure for the thermal Diels-Alder reaction of DEVP with a cyclopentadienone is as follows.[5]

-

Materials:

-

This compound (DEVP)

-

Substituted cyclopentadienone

-

-

Procedure:

-

A solution of the cyclopentadienone (1 equivalent) and this compound (2-5 equivalents) in a high-boiling solvent like toluene or bromobenzene is prepared in a sealed tube.

-

The mixture is heated at a high temperature (e.g., 180 °C) for a specified period (e.g., 24-48 hours).

-

The reaction progress is monitored by NMR spectroscopy.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting cycloadduct is purified by column chromatography or crystallization.

-

Quantitative Data: Diels-Alder Reaction of this compound with Tetracyclone

| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Tetracyclone | Toluene | 180 | 24 | 75 | [5] |

| Tetracyclone | Bromobenzene | 180 | 24 | 80 | [5] |

Reaction Pathway: Diels-Alder Cycloaddition

Caption: Diels-Alder reaction of a diene with this compound.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of the vinyl group of this compound. This palladium-catalyzed cross-coupling reaction typically involves the reaction of DEVP with an aryl or vinyl halide or triflate.[5][8]

Experimental Protocol: Palladium-Catalyzed Heck Reaction of this compound with Aryl Halides

A general procedure for the Heck reaction of DEVP is as follows.[5][8]

-

Materials:

-

This compound (DEVP)

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(OAc)₂, Herrmann's catalyst)

-

Base (e.g., K₂CO₃, Et₃N)

-

Solvent (e.g., DMF, NMP)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the palladium catalyst, the base, and the solvent.

-

Add the aryl halide and this compound.

-

The reaction mixture is heated to a high temperature (e.g., 110-140 °C) with stirring for several hours.

-

The reaction is monitored by GC-MS or LC-MS.

-

After completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered.

-

The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Quantitative Data: Heck Reaction of this compound with Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Herrmann's palladacycle | K₂CO₃ | NMP | 140 | 95 | [5] |

| 4-Bromoacetophenone | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 140 | 85 | [8] |

| 4-Iodotoluene | [Pd(NH₃)₄]/NaY | K₂CO₃ | DMF | 110 | 92 | [8] |

Reaction Mechanism: Heck Reaction

Caption: Catalytic cycle of the Heck reaction with this compound.

Polymerization

The vinyl group of this compound can undergo polymerization through various mechanisms, including free radical and rare-earth metal-mediated group transfer polymerization, to produce poly(this compound) (PDEVP). PDEVP and its copolymers have applications as flame retardants, biomaterials, and in drug delivery.[9][10][11][12]

Free Radical Polymerization

Free radical polymerization of DEVP typically results in low molecular weight polymers or oligomers in low yields.[9][12] Copolymerization with more reactive monomers is often more successful.

Experimental Protocol: Free Radical Copolymerization of this compound

A typical procedure for the free radical copolymerization of DEVP with a comonomer like 2-chloroethyl methacrylate (B99206) (CEMA) is as follows.[9]

-

Materials:

-

This compound (DEVP)

-

2-Chloroethyl methacrylate (CEMA)

-

Benzoyl peroxide (BPO) as initiator

-

THF as solvent

-

-

Procedure:

-

DEVP, CEMA, and BPO are dissolved in THF in a reaction vessel.

-

The solution is degassed by several freeze-pump-thaw cycles.

-

The vessel is sealed under vacuum and heated at a specific temperature (e.g., 60 °C) for a set time.

-

The polymerization is quenched by cooling the vessel in an ice bath.

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent like hexane.

-

The precipitated polymer is collected by filtration, washed, and dried under vacuum.

-

Quantitative Data: Free Radical Copolymerization of DEVP and CEMA

| Feed ratio (DEVP/CEMA) | Polymer composition (DEVP/CEMA) | Mn (kDa) | PDI | Reference |

| 20/80 | 11/89 | 35.4 | 1.65 | [9] |

| 40/60 | 23/77 | 25.1 | 1.72 | [9] |

| 60/40 | 38/62 | 15.8 | 1.81 | [9] |

| 80/20 | 59/41 | 8.9 | 1.95 | [9] |

Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP)

REM-GTP offers excellent control over the polymerization of DEVP, leading to polymers with high molecular weights and low polydispersity indices (PDI).[11][13][14][15]

Experimental Protocol: Rare-Earth Metal-Mediated Group Transfer Polymerization of this compound

A representative procedure for the REM-GTP of DEVP is as follows.[11]

-

Materials:

-

This compound (DEVP), dried and distilled

-

Rare-earth metal catalyst (e.g., Cp₂Y(CH₂TMS)(THF))

-

Toluene, dried

-

-

Procedure:

-

All manipulations are carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

-

The rare-earth metal catalyst is dissolved in toluene in a reaction flask.

-

The flask is cooled to a specific temperature (e.g., -25 °C).

-

DEVP is added to the catalyst solution at once with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 14 hours).

-

The polymerization is quenched by the addition of methanol.

-

The polymer is precipitated in excess hexane, washed repeatedly, and dried under vacuum.

-

Quantitative Data: Rare-Earth Metal-Mediated Polymerization of DEVP

| Catalyst | Monomer/Catalyst Ratio | Mn (kDa) | PDI | Reference |

| Cp₂Sm--INVALID-LINK-- | 100 | 16.4 | 1.08 | [13] |

| Cp₂Nd--INVALID-LINK-- | 100 | 16.4 | 1.09 | [13] |

| Cp₂Y(CH₂TMS)(THF) | 100 | 15.9 | 1.12 | [11] |

Experimental Workflow: Polymerization of DEVP

Caption: Comparison of workflows for free radical polymerization and REM-GTP of DEVP.

Reduction of the Vinyl Group

The carbon-carbon double bond in this compound can be reduced to a single bond, typically through catalytic hydrogenation. This reaction provides access to diethyl ethylphosphonate.

Experimental Protocol: Catalytic Hydrogenation of this compound

A general procedure for the catalytic hydrogenation of the vinyl group is as follows.

-

Materials:

-

This compound (DEVP)

-

Hydrogenation catalyst (e.g., Pd/C)

-

Solvent (e.g., ethanol, methanol)

-

Hydrogen gas

-

-

Procedure:

-

DEVP is dissolved in a suitable solvent in a hydrogenation vessel.

-

The catalyst is added to the solution.

-

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure.

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through a pad of Celite.

-

The solvent is removed under reduced pressure to yield the diethyl ethylphosphonate.

-

Quantitative Data: Reduction of Vinylphosphonates

| Substrate | Catalyst System | Time (h) | Conversion (%) | Reference |

| Vinyl bisphosphonate | Cu(OAc)₂/DPPBZ/PMHS | 1 | >99 | [16] |

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. An efficient oxa-Michael addition to this compound under mild reaction conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06452E [pubs.rsc.org]

- 12. primescholars.com [primescholars.com]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. Rare Earth metal-mediated group transfer polymerization of vinylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conjugate reduction of vinyl bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Degradation Profile of Diethyl Vinylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal degradation profile of Diethyl vinylphosphonate (B8674324) (DEVP). Due to a lack of publicly available experimental data on the thermal analysis of DEVP monomer, this guide synthesizes information from related polyphosphonates and analogous small molecules to project a likely degradation pathway. This document outlines the expected thermal decomposition stages, potential degradation products, and detailed experimental protocols for key analytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). A proposed thermal degradation pathway for DEVP is also presented visually. This guide serves as a foundational resource for researchers working with DEVP and similar organophosphorus compounds, highlighting the need for further experimental investigation into its thermal properties.

Introduction to Diethyl Vinylphosphonate (DEVP)

This compound (CAS No: 682-30-4) is an organophosphorus monomer with the chemical formula C₆H₁₃O₃P. It is a colorless liquid with a boiling point of approximately 202°C. DEVP is utilized in the synthesis of various polymers and copolymers, finding applications in flame retardants, adhesives, and specialty materials. Understanding its thermal stability and degradation profile is crucial for its safe handling, processing, and for predicting the performance of DEVP-containing materials at elevated temperatures.

Expected Thermal Degradation Profile

Based on this evidence, the thermal degradation of DEVP is hypothesized to occur in a multi-stage process under an inert atmosphere. The initial and primary degradation steps are expected to involve the elimination of the ethyl groups from the phosphonate (B1237965) moiety.

Hypothesized Thermal Degradation Data

The following table summarizes the anticipated thermal degradation stages of this compound based on the analysis of related compounds. It is critical to note that these values are hypothetical and require experimental verification.

| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Process |

| ~200 - 300 | ~34% | Initial decomposition via elimination of one molecule of ethylene (B1197577) and subsequent formation of ethyl vinylphosphonic acid. |

| >300 | Further Loss | Continued degradation of the phosphonic acid residue, potentially leading to the formation of vinylphosphonic acid and ethylene. Further heating would lead to the formation of a polyphosphoric acid residue and volatile hydrocarbons. |

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound is likely initiated by a β-hydrogen elimination reaction, a common mechanism for esters containing ethyl groups. This process would lead to the formation of ethylene and an acidic phosphonate intermediate.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

To experimentally determine the thermal degradation profile of this compound, the following standard protocols for TGA, DSC, and Py-GC-MS are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperatures and mass loss stages of DEVP.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small aliquot of liquid DEVP (typically 5-10 mg) is carefully weighed into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Collection: The mass of the sample is continuously recorded as a function of temperature.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., boiling point, decomposition enthalpy) of DEVP.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of liquid DEVP (typically 2-5 mg) is hermetically sealed in a volatile sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere of high-purity nitrogen is maintained in the DSC cell.

-

Temperature Program: The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its boiling point or expected decomposition range (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Collection: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to thermal events such as melting, boiling, and decomposition. The enthalpy changes associated with these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of the thermal degradation of DEVP.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of liquid DEVP is applied to a pyrolysis probe or placed in a pyrolysis tube.

-

Experimental Conditions:

-

Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial hold followed by a temperature ramp to elute all components.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.

-

-

Data Analysis: The mass spectrum of each eluted compound is compared with a spectral library (e.g., NIST) to identify the individual degradation products. The resulting chromatogram provides information on the relative abundance of each product at a given pyrolysis temperature.

Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for characterizing the thermal degradation of DEVP.

Conclusion

While direct experimental data on the thermal degradation of this compound monomer is currently unavailable, a scientifically informed profile can be proposed based on the behavior of analogous compounds. The anticipated degradation pathway involves the sequential elimination of ethyl groups, leading to the formation of acidic phosphonate species and ultimately a polyphosphoric acid residue at higher temperatures. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a thorough investigation of DEVP's thermal properties. Such studies are essential for a complete understanding of its stability and for the development of robust applications.

References

An In-depth Technical Guide to the Early Studies of Diethyl Vinylphosphonate Polymerization

Audience: Researchers, scientists, and drug development professionals.